molecular formula C13H17BN2O2 B1447478 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 2096459-08-2

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B1447478
CAS No.: 2096459-08-2
M. Wt: 244.1 g/mol
InChI Key: GKDAMYHJOCAZFN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its ability to bind to the active sites of enzymes and proteins, thereby inhibiting their activity. This binding prevents the enzymes or proteins from performing their normal functions, leading to a decrease in their activity .

Comparison with Similar Compounds

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its stability and low toxicity. Similar compounds include:

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but differs in the heterocyclic ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of an imidazo[1,2-a]pyridine ring.

    Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: An ester derivative with additional functional groups.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-16-8-6-5-7-11(16)15-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDAMYHJOCAZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

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